molecular formula C9H8BrF B13010478 5-Bromo-6-fluoro-2,3-dihydro-1H-indene

5-Bromo-6-fluoro-2,3-dihydro-1H-indene

Cat. No.: B13010478
M. Wt: 215.06 g/mol
InChI Key: DEYRNJOEMBSLQP-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H6BrFO It is a derivative of indene, a bicyclic hydrocarbon, and features both bromine and fluorine substituents on its aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indene derivatives. One common method includes the following steps:

    Bromination: Indene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

    Fluorination: The brominated indene is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the double bonds or to remove the halogen atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

5-Bromo-6-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,3-dihydro-1H-indene
  • 6-Fluoro-2,3-dihydro-1H-indene
  • 5-Chloro-6-fluoro-2,3-dihydro-1H-indene

Uniqueness

5-Bromo-6-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds

Properties

Molecular Formula

C9H8BrF

Molecular Weight

215.06 g/mol

IUPAC Name

5-bromo-6-fluoro-2,3-dihydro-1H-indene

InChI

InChI=1S/C9H8BrF/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3H2

InChI Key

DEYRNJOEMBSLQP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)Br)F

Origin of Product

United States

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